molecular formula C13H12N2O B3359212 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one CAS No. 84391-39-9

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3359212
CAS No.: 84391-39-9
M. Wt: 212.25 g/mol
InChI Key: GQRADTVKEIYYAK-UHFFFAOYSA-N
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Description

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one is a heterocyclic compound that features an imidazole ring fused to a naphthalene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthaldehyde with imidazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include substituted imidazole derivatives, naphthoquinones, and various functionalized naphthalene compounds.

Scientific Research Applications

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-2-one
  • 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-3-one
  • 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-4-one

Uniqueness

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-11-4-2-1-3-10(11)5-6-12(13)15-8-7-14-9-15/h1-4,7-9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRADTVKEIYYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467617
Record name 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84391-39-9
Record name 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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